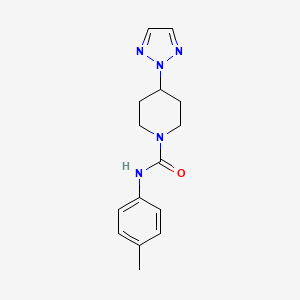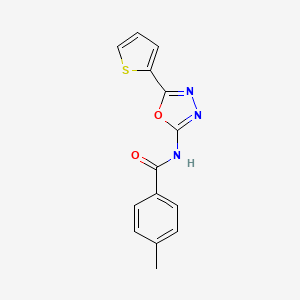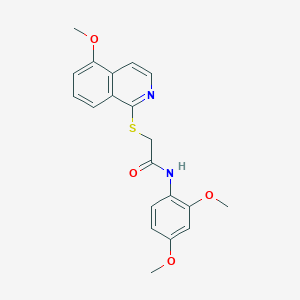
2-Chloro-6-ethynylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-ethynylnaphthalene is an organic compound with the molecular formula C₁₂H₇Cl It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and an ethynyl group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-6-ethynylnaphthalene can be synthesized through various synthetic routes. One common method involves the halogenation of 6-ethynylnaphthalene using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-chloronaphthalene is coupled with an ethynylboronic acid derivative. This reaction is performed in the presence of a palladium catalyst, a base, and an appropriate solvent under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes or advanced catalytic methods to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
化学反応の分析
Types of Reactions
2-Chloro-6-ethynylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or ozone.
Reduction Reactions: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, ozone), solvents (water, acetone).
Reduction: Hydrogen gas, hydrogenation catalysts (palladium on carbon, nickel).
Major Products
Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of ethyl-substituted naphthalene derivatives.
科学的研究の応用
2-Chloro-6-ethynylnaphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of 2-Chloro-6-ethynylnaphthalene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved are determined by the nature of the reactants and the reaction conditions.
類似化合物との比較
Similar Compounds
2-Chloronaphthalene: Lacks the ethynyl group, making it less reactive in certain types of reactions.
6-Ethynylnaphthalene:
2-Bromo-6-ethynylnaphthalene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and selectivity in reactions.
Uniqueness
2-Chloro-6-ethynylnaphthalene is unique due to the presence of both a chlorine atom and an ethynyl group, which confer distinct reactivity and versatility in synthetic applications.
特性
IUPAC Name |
2-chloro-6-ethynylnaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h1,3-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHCDQUXBIMZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

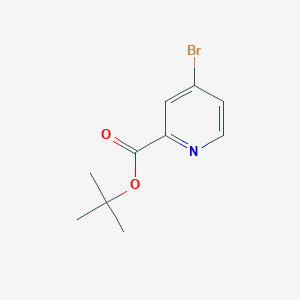
![N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline](/img/structure/B2773227.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2773228.png)


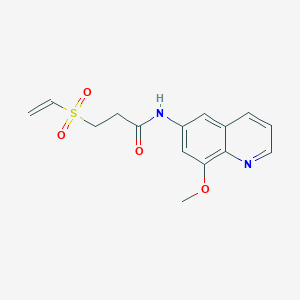
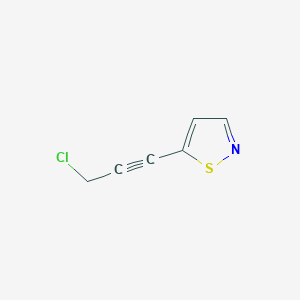

![N-[(4-fluorophenyl)methyl]-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2773240.png)
![Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2773241.png)
